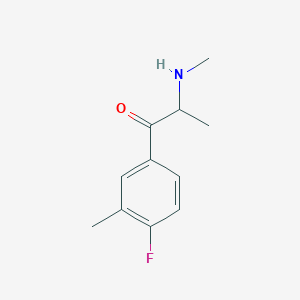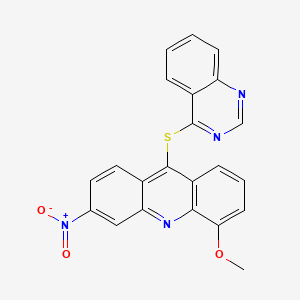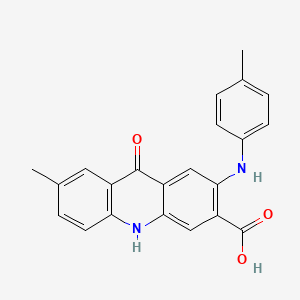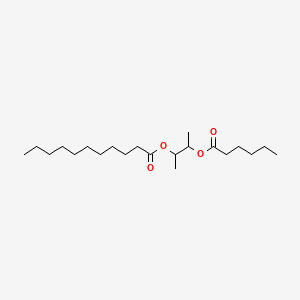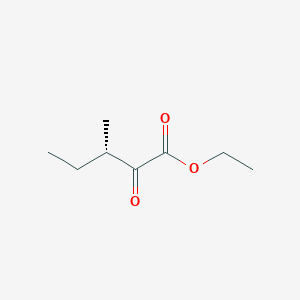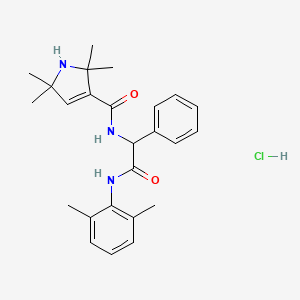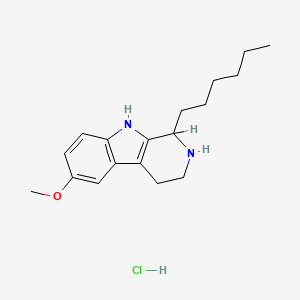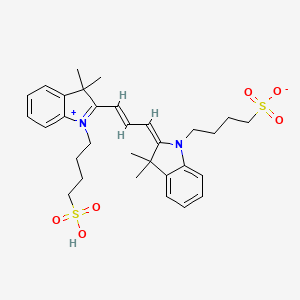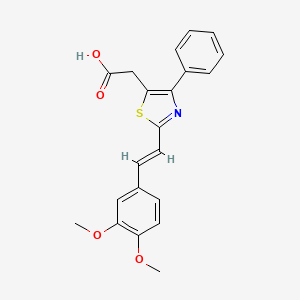
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-(3,4-Dimetoxifenil)etenil)-4-fenil-5-tiazolacético es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de tiazol, un grupo fenilo y un grupo dimetoxifenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-(3,4-Dimetoxifenil)etenil)-4-fenil-5-tiazolacético generalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la reacción del ácido 3,4-dimetoxifenilacético con tioamida en condiciones específicas para formar el anillo de tiazol. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como EDCI.HCl .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-(3,4-Dimetoxifenil)etenil)-4-fenil-5-tiazolacético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, a menudo utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y bases (p. ej., metóxido de sodio). Las condiciones varían según la reacción deseada, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas de la reacción. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(2-(3,4-Dimetoxifenil)etenil)-4-fenil-5-tiazolacético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: El compuesto puede utilizarse en estudios que involucran la inhibición enzimática o como una sonda en ensayos bioquímicos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-(3,4-Dimetoxifenil)etenil)-4-fenil-5-tiazolacético implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o un activador de ciertas enzimas, afectando varias vías bioquímicas. El mecanismo exacto depende de la aplicación específica y los objetivos moleculares involucrados .
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dimetoxifeniletilamina: Este compuesto es estructuralmente similar, pero carece del anillo de tiazol y la porción de ácido acético.
Ácido 3,4-Dimetoxicinámico: Similar en estructura, pero con un arreglo de grupos funcionales diferente.
Ácido 3,4-Dimetoxifenilpropiónico: Otro compuesto relacionado con una cadena lateral diferente.
Singularidad
El ácido 2-(2-(3,4-Dimetoxifenil)etenil)-4-fenil-5-tiazolacético es único debido a su combinación de un anillo de tiazol y un grupo dimetoxifenilo, lo que confiere propiedades químicas específicas y posibles actividades biológicas que no se encuentran en los compuestos similares enumerados anteriormente.
Propiedades
Número CAS |
116759-14-9 |
|---|---|
Fórmula molecular |
C21H19NO4S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H19NO4S/c1-25-16-10-8-14(12-17(16)26-2)9-11-19-22-21(15-6-4-3-5-7-15)18(27-19)13-20(23)24/h3-12H,13H2,1-2H3,(H,23,24)/b11-9+ |
Clave InChI |
ORUILTIMKGCFCE-PKNBQFBNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


